DG(18:3(9Z,12Z,15Z)/22:4(7Z,10Z,13Z,16Z)/0:0)
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Overview
Description
DG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2], also known as diacylglycerol or DG(18:3/22:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway. DG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway.
DG(18:3(9Z,12Z,15Z)/22:4(7Z,10Z,13Z,16Z)/0:0) is a diglyceride.
Scientific Research Applications
Spectroscopic Studies in Lipids and Biological Membranes
Research by Adebodun et al. (1992) utilized magic-angle sample-spinning (MAS) nuclear magnetic resonance (NMR) spectroscopy to study lipid dynamics in glycolipid-water systems. The study's insights into lipid headgroup, backbone, and acyl chain dynamics provide valuable information on the structural and functional aspects of similar lipid molecules like DG(18:3/22:4/0:0) (Adebodun et al., 1992).
Untargeted Metabolomics in Lung Carcinoma Development
Wu et al. (2018) conducted an untargeted metabolomic study using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) to identify metabolic alterations in mouse plasma during lung carcinoma development. Their identification of altered metabolites, including similar compounds to DG(18:3/22:4/0:0), highlights the potential diagnostic role of such lipids in disease states (Wu et al., 2018).
Novel Conjugated Polyene Fatty Acids in Marine Algae
Mikhailova et al. (1995) explored novel polyunsaturated fatty acids in the green macroalga Anadyomene stellata, identifying compounds with conjugated double bonds, similar to DG(18:3/22:4/0:0). This research expands our understanding of the diversity and biosynthesis of fatty acids in marine organisms, contributing to the broader knowledge of lipid biochemistry (Mikhailova et al., 1995).
Anti-inflammatory Activities of Galactoglycerolipids
Liu et al. (2022) optimized the separation and characterization of galactoglycerolipids, exploring their anti-inflammatory activities. The study of these lipids, which share structural features with DG(18:3/22:4/0:0), provides insights into their potential therapeutic applications in inflammation-related disorders (Liu et al., 2022).
Effect of Acyl Chain Unsaturation on Lipid Packing
Research by Applegate and Glomset (1991) examined the effects of acyl chain unsaturation on the packing of model diacylglycerols in simulated monolayers. Understanding the packing behavior of such lipids, similar to DG(18:3/22:4/0:0), is crucial for elucidating membrane structure and function (Applegate & Glomset, 1991).
properties
Molecular Formula |
C43H70O5 |
---|---|
Molecular Weight |
667 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C43H70O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-19,21-23,26,28,41,44H,3-5,7,9-10,15-16,20,24-25,27,29-40H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,22-21-,23-18-,28-26-/t41-/m0/s1 |
InChI Key |
GDGIKICQQQMUCS-BQSGGISSSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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